
5-Bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-Bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carbonitrile” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “5-Bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carbonitrile” would be characterized by the presence of a pyrazole ring, a pyrimidine ring, a bromine atom, and a carbonitrile group. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
Pyrazole compounds can participate in various chemical reactions, including electrophilic and nucleophilic substitutions, and can act as ligands in coordination chemistry . The specific reactions that “5-Bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carbonitrile” can undergo would depend on its exact structure and the reaction conditions.科学的研究の応用
Chemical Synthesis and Derivatives
5-Bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carbonitrile serves as a precursor in the synthesis of various chemical compounds with potential applications in pharmaceuticals and material sciences. Rahmouni et al. (2014) explored the synthesis of new pyrazole and pyrazolopyrimidine derivatives by treating 5-aminopyrazole-4-carbonitriles with formamide and other reagents, leading to compounds with significant antibacterial activity. The study highlights the compound's reactivity and its role in generating structurally diverse derivatives with biological relevance (Rahmouni et al., 2014).
Antitumor Activities
The potential antitumor applications of derivatives of 5-Bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carbonitrile have been investigated in several studies. For instance, Abdel‐Latif et al. (2016) synthesized a series of pyrazolo[3,4-d]pyrimidine-3-carbonitrile and pyrazolo[3,4-b]pyridine-3-carbonitrile derivatives, showing significant cytotoxicity against human laryngeal epidermoid carcinoma cells, indicating their potential as antitumor agents (Abdel‐Latif et al., 2016).
Antiviral and Antibacterial Properties
Some derivatives of 5-Bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carbonitrile exhibit promising antiviral and antibacterial properties. Rashad et al. (2009) used a 5-amino-1-substituted-1H-pyrazole-4-carbonitrile derivative as a precursor to prepare novel substituted pyrazole and pyrazolo[3,4-d]pyrimidine derivatives, which showed promising antiviral activity against herpes simplex virus type-1 (HSV-1) (Rashad et al., 2009).
Corrosion Inhibition
The chemical derivatives of 5-Bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carbonitrile also find applications in the field of corrosion inhibition. Abdel Hameed et al. (2020) studied the corrosion inhibition and adsorption properties of some heterocyclic derivatives on C-steel surfaces in HCl, indicating the compound's utility in industrial applications, particularly in protecting metals against corrosion (Abdel Hameed et al., 2020).
将来の方向性
The study of pyrazole compounds is an active area of research due to their wide range of biological activities . Future research on “5-Bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carbonitrile” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties.
特性
IUPAC Name |
5-bromo-1-pyrimidin-2-ylpyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN5/c9-7-6(4-10)5-13-14(7)8-11-2-1-3-12-8/h1-3,5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQJKMZTQSIGCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C(=C(C=N2)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697454 |
Source


|
| Record name | 5-Bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carbonitrile | |
CAS RN |
1269291-98-6 |
Source


|
| Record name | 5-Bromo-1-(2-pyrimidinyl)-1H-pyrazole-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269291-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

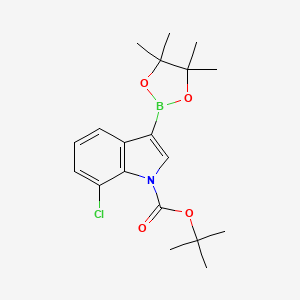

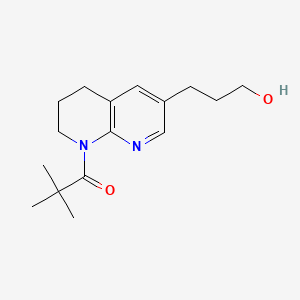
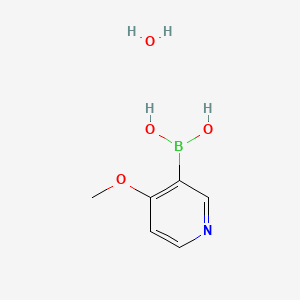

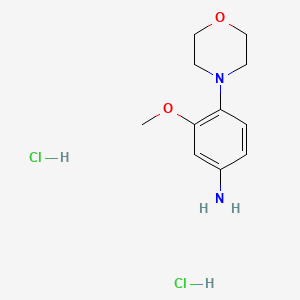
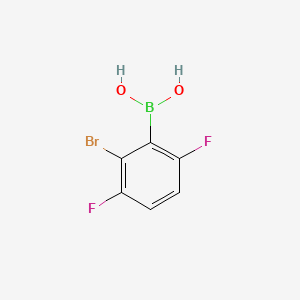
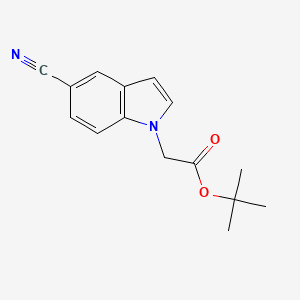
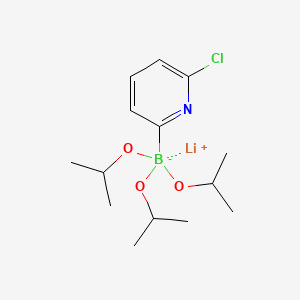

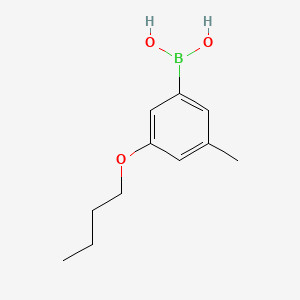

![2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid](/img/structure/B573100.png)
![7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine](/img/structure/B573102.png)